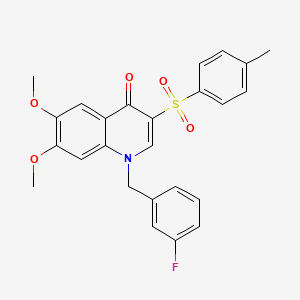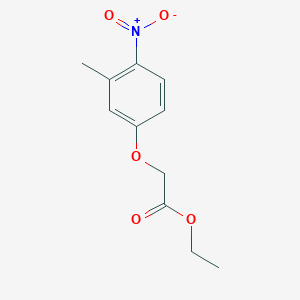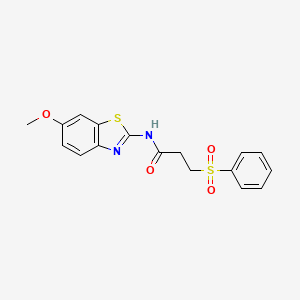![molecular formula C18H22N4O2S B2418438 2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-30-0](/img/structure/B2418438.png)
2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds in the 1,2,4-triazole class are known to participate in a variety of chemical reactions. These can include condensation reactions and cycloaddition with dipolarophiles .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Triazoles Synthesis : Research on triazoles has shown the formation of compounds like [1,2,4]triazolo-[1,5-d][1,2,4,6]tetrazepine-5-thiones under certain conditions, indicating the versatility of triazole derivatives in chemical synthesis (Reiter, Barkóczy, & Pallagi, 1993).
- Dihydrothiazolo[3,2-a]pyrimidine Derivatives : Studies have shown the ability to synthesize derivatives of dihydrothiazolo pyrimidinones, highlighting the chemical flexibility and potential applications of these compounds in various chemical reactions (Kinoshita et al., 1987).
Pharmacological Properties
- Anti-anoxic Activity : Some derivatives show promising anti-anoxic activity, indicating potential therapeutic applications in conditions related to oxygen deprivation (Ohkubo et al., 1995).
- Antinociception : Certain pyrazolyl-thiazole derivatives, related to the compound , have been found to cause antinociception in mice, suggesting potential applications in pain management (Prokopp et al., 2006).
Biological Activities
- Anti-inflammatory, Analgesic, and Antibacterial Activities : Some triazole derivatives have demonstrated significant anti-inflammatory, analgesic, and antibacterial activities, indicating their potential use in treating various medical conditions (Hussein et al., 2011).
- Antimicrobial Activity : Novel triazole, triazolothiadiazole, and triazolothiadiazine derivatives have shown significant antimicrobial activity, suggesting their potential use in combating bacterial and fungal infections (Abbady, 2014).
Additional Applications
- Organ Protective Effects : Some derivatives have shown protective effects against ethanol-induced oxidative stress in mouse brain and liver, suggesting potential therapeutic applications in organ protection (Aktay, Tozkoparan, & Ertan, 2005).
- Synthesis of Novel Dyes : Derivatives of thiazolo-triazoles have been used in the synthesis of novel dyes, demonstrating their utility in material science and industrial applications (Karcı & Karcı, 2012).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the broad spectrum of biological activities exhibited by similar 1,2,4-triazole compounds , this compound could be a promising candidate for further study.
Eigenschaften
IUPAC Name |
2-ethyl-5-[(4-methylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-3-14-19-18-22(20-14)17(23)16(25-18)15(21-8-10-24-11-9-21)13-6-4-12(2)5-7-13/h4-7,15,23H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHQFZRJVWKKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2418358.png)
![1-[4-(4-Methyl-1,3-oxazinane-3-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2418360.png)



![1-(4-bromobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418366.png)

![N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2418370.png)


![methyl 3-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2418374.png)

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2418378.png)